3-(4-(methylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
Beschreibung
Eigenschaften
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-27(25,26)20-12-9-17(10-13-20)11-14-21(24)22-16-19-8-5-15-23(19)18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,19H,5,8,11,14-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGXQWPNVGQZJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(4-(methylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 334.43 g/mol
The structure features a methylsulfonyl group attached to a phenyl ring, which is linked to a propanamide group that includes a pyrrolidine moiety. This unique configuration contributes to its biological properties.
Inhibition of Matrix Metalloproteinases (MMPs)
Recent studies indicate that compounds with similar structural motifs to This compound exhibit significant inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-1. MMPs are crucial in various physiological processes, including tissue remodeling and inflammation. The inhibition of MMPs has therapeutic implications in cancer metastasis and inflammatory diseases .
Antimicrobial Activity
Compounds with the methylsulfonylphenyl group have been reported to possess antimicrobial properties. For instance, derivatives exhibiting similar functionalities have shown effectiveness against various strains of bacteria, including MRSA and E. coli. The mechanism often involves disrupting bacterial cell wall synthesis or function .
Case Study 1: MMP Inhibition
In a study focused on the SAR (Structure-Activity Relationship) matrix method, a compound structurally related to This compound was found to exhibit 60 times higher inhibitory activity against MMP-1 compared to its analogues. This significant potency was attributed to specific interactions between the compound's functional groups and active site residues within the enzyme .
| Compound | MMP-1 Inhibition Potency | Structural Features |
|---|---|---|
| Compound A | 60-fold increase | Trifluoromethyl group at para position |
| Compound B | Baseline | No significant substitutions |
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of similar compounds against various pathogens. The results indicated that certain derivatives showed remarkable antibacterial activity with growth inhibition rates exceeding 85% against MRSA and other Gram-negative bacteria. The study emphasized the importance of the methylsulfonyl group in enhancing antibacterial properties .
| Pathogen | Growth Inhibition (%) | Compound Tested |
|---|---|---|
| MRSA | 97.76 | Derivative X |
| E. coli | 85.00 | Derivative Y |
| K. pneumoniae | 90.00 | Derivative Z |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally or Functionally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related propanamide derivatives:
Key Comparative Insights:
Structural Complexity: The target compound’s pyrrolidine-phenyl group distinguishes it from simpler propanamides (e.g., NSAID hybrids in ). This moiety may enhance blood-brain barrier penetration compared to polar groups like sulfamoylphenyl .
Pharmacological Implications: Methylsulfonyl groups (target compound and ) are associated with kinase inhibition (e.g., JAK/STAT pathways), whereas sulfamoyl groups () are linked to antimicrobial activity.
Synthetic Feasibility :
- The target compound’s synthesis likely requires multi-step functionalization of pyrrolidine and sulfonylphenyl precursors, similar to the coupling methods in . However, its yield may be lower than simpler derivatives (e.g., 76% for sulfamoylphenyl compounds vs. 33% for complex kinase inhibitors ).
Q & A
Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates like the methylsulfonylphenyl moiety and the 1-phenylpyrrolidine derivative. Key steps include:
- Intermediate formation : Sulfonation of a phenyl precursor followed by methylation to introduce the methylsulfonyl group .
- Coupling reactions : Amide bond formation between the propanamide backbone and the pyrrolidine-methyl group, often using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) .
- Critical parameters : Temperature control (0–25°C for sensitive steps), pH adjustment (e.g., neutral conditions for amidation), and catalysts (e.g., Lewis acids for Michael acceptor formation) .
Scalability can be enhanced via continuous flow chemistry to optimize yields .
Basic: What analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton and carbon environments, particularly distinguishing the pyrrolidine ring’s stereochemistry and methylsulfonyl group .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for accurate mass determination) .
- Chromatography : HPLC monitors reaction progress and purity (>95% purity threshold), while TLC tracks intermediate synthesis .
Basic: What preliminary biological assays are recommended to evaluate its activity?
- Enzyme inhibition assays : Test interactions with targets like cyclooxygenase-2 (COX-2) or kinases, given the sulfonyl and amide groups’ affinity for catalytic sites .
- Cellular viability assays : Use MTT or ATP-based assays in relevant cell lines (e.g., cancer or inflammatory models) to assess cytotoxicity or therapeutic potential .
- Binding studies : Surface plasmon resonance (SPR) quantifies binding kinetics to hypothesized targets .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent variation : Modify the pyrrolidine’s phenyl group (e.g., electron-withdrawing groups) or propanamide chain length to assess potency changes .
- Bioisosteric replacements : Replace the methylsulfonyl group with sulfonamide or trifluoromethyl analogs to enhance metabolic stability .
- In vitro validation : Pair synthetic modifications with enzyme inhibition assays (e.g., IC50 comparisons) and computational docking to prioritize candidates .
Advanced: What computational strategies predict target interactions and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or ion channels .
- Molecular Dynamics (MD) simulations : Simulate binding stability (e.g., 100-ns trajectories) to identify critical residue interactions .
- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic effects of substituents on binding affinity .
Advanced: How can contradictory biological activity data across studies be resolved?
- Meta-analysis : Aggregate data from multiple assays (e.g., enzyme vs. cellular assays) to identify context-dependent effects .
- Dose-response validation : Re-test conflicting results under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out nonspecific interactions .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (H2O2), and UV light, followed by HPLC analysis to track degradation .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, informing pharmacokinetic predictions .
Advanced: How does stereochemistry at the pyrrolidine ring impact biological activity?
- Chiral synthesis : Prepare enantiomers via asymmetric catalysis (e.g., chiral auxiliaries or enzymes) and isolate using chiral HPLC .
- Biological evaluation : Compare enantiomers’ IC50 values in target assays to identify stereospecific effects .
- Computational analysis : Calculate enantiomer-target binding energies (e.g., ΔG differences) to rationalize activity disparities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
